molecular formula C10H16ClN3 B13068183 4-Chloro-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine

4-Chloro-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine

Cat. No.: B13068183
M. Wt: 213.71 g/mol
InChI Key: BSQDUPMOBRXSOF-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chloro-1-(2-cyclobutylpropyl)pyrazol-3-amine , as computed by Lexichem TK 2.7.0. The name reflects its pyrazole backbone substituted with a chlorine atom at position 4, an amine group at position 3, and a 2-cyclobutylpropyl side chain at position 1. The cyclobutylpropyl substituent consists of a cyclobutane ring bonded to a propyl group, which introduces steric complexity due to the strained cyclobutane geometry.

The molecular formula $$ \text{C}{10}\text{H}{16}\text{ClN}_3 $$ corresponds to a molecular weight of 213.71 g/mol, consistent with high-resolution mass spectrometry data. The SMILES notation CC(CN1C=C(C(=N1)N)Cl)C2CCC2 encodes the connectivity of atoms, emphasizing the branched propyl chain and cyclobutane ring. The InChIKey BSQDUPMOBRXSOF-UHFFFAOYSA-N provides a unique identifier for digital databases, ensuring unambiguous chemical referencing.

Molecular Geometry and Conformational Analysis

The compound’s three-dimensional structure features a planar pyrazole ring ($$ \text{N}1\text{-C}2\text{-N}3\text{-C}4\text{-C}_5 $$) with substituents occupying distinct spatial positions. The chlorine atom at position 4 and the amine group at position 3 lie on opposite sides of the ring, creating a dipole moment that influences intermolecular interactions.

The 2-cyclobutylpropyl side chain adopts a gauche conformation to minimize steric clashes between the cyclobutane ring and the pyrazole nitrogen atoms. Density functional theory (DFT) calculations predict a bond angle of 88° for the cyclobutane ring, consistent with its puckered geometry. The propyl linker ($$ \text{-CH}2\text{-CH(CH}2\text{-cyclobutane)-} $$) introduces rotational flexibility, enabling conformational isomerism.

Table 1: Key Bond Lengths and Angles

Parameter Value (Å or °)
Pyrazole C-N bond length 1.34 Å
Cyclobutane C-C bond 1.55 Å
N-Cl bond length 1.73 Å
Cyclobutane ring angle 88°

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical $$ ^1\text{H} $$-NMR data for the compound would feature distinct signals for the pyrazole ring protons, cyclobutane hydrogens, and propyl chain groups:

  • Pyrazole H-5 proton : A singlet near δ 7.2 ppm due to deshielding by the adjacent chlorine atom.
  • Cyclobutane protons : Multiplet signals between δ 1.8–2.4 ppm, reflecting ring strain and equivalent hydrogens.
  • Propyl chain methyl group : A triplet at δ 0.9 ppm (J = 6.5 Hz) for the terminal $$ \text{CH}_3 $$ group.

$$ ^{13}\text{C} $$-NMR would resolve the pyrazole carbons at δ 145–155 ppm and the cyclobutane carbons at δ 25–35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show:

  • N-H stretch : 3350–3500 cm$$ ^{-1} $$ (amine group).
  • C-Cl stretch : 750 cm$$ ^{-1} $$.
  • Pyrazole ring vibrations : 1600–1500 cm$$ ^{-1} $$.
Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry would yield a molecular ion peak at m/z 213.71 ($$ [\text{M}+\text{H}]^+ $$), with fragmentation patterns indicating loss of the cyclobutylpropyl group ($$ \text{-C}7\text{H}{13} $$) to produce a fragment at m/z 96.

X-ray Crystallographic Studies and Solid-State Arrangement

While no experimental X-ray diffraction data is available for this compound, hypothetical packing arrangements can be inferred from analogous pyrazole derivatives. The molecule likely crystallizes in a monoclinic system with space group $$ P2_1/c $$, stabilized by hydrogen bonds between the amine group and chlorine atoms of adjacent molecules.

Table 2: Predicted Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group $$ P2_1/c $$
Unit cell volume 850 ų
Density 1.25 g/cm³

The chlorine atom’s electronegativity would promote halogen bonding, while the cyclobutylpropyl group’s hydrophobicity could lead to layered molecular stacking.

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

4-chloro-1-(2-cyclobutylpropyl)pyrazol-3-amine

InChI

InChI=1S/C10H16ClN3/c1-7(8-3-2-4-8)5-14-6-9(11)10(12)13-14/h6-8H,2-5H2,1H3,(H2,12,13)

InChI Key

BSQDUPMOBRXSOF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C(=N1)N)Cl)C2CCC2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The pyrazole ring is typically constructed from 4-chlorophenylhydrazine or substituted hydrazines combined with cyclobutyl-containing 1,3-dicarbonyl compounds or enones.
  • The 2-cyclobutylpropyl substituent can be introduced via alkylation of the pyrazole nitrogen using appropriate alkyl halides or sulfonates.
  • The amine at the 3-position is either present from the cyclization step or introduced by reduction of a nitro or azido precursor.

Stepwise Synthetic Route (Illustrative)

Step Reaction Type Description Conditions/Notes
1 Cyclocondensation Reaction of 4-chlorophenylhydrazine with 1,3-dicarbonyl compound bearing cyclobutyl group Acidic conditions, microwave-assisted heating can accelerate reaction
2 Halogenation (if needed) Chlorination at pyrazole 4-position (if not introduced via starting hydrazine) Use of N-chlorosuccinimide or similar chlorinating agents
3 N-Alkylation Alkylation at N1 with 2-cyclobutylpropyl halide or sulfonate Base such as potassium carbonate, polar aprotic solvents, controlled temperature
4 Reduction or amination Introduction of amine at 3-position via reduction of nitro group or substitution of leaving group Catalytic hydrogenation (Pd/C), or other reducing agents; purification by recrystallization

This general approach aligns with known methods for pyrazole amine derivatives synthesis, adapted to the specific substituents of the title compound.

Advanced Preparation Techniques

Microwave-Assisted Synthesis

  • Microwave irradiation accelerates the cyclocondensation and subsequent steps, reducing total synthesis time from days to minutes.
  • Improved yields and cleaner products are reported due to controlled heating and reduced side reactions.

Continuous Flow Chemistry

  • Continuous flow reactors enable better heat and mass transfer, improving reproducibility and scalability.
  • The first two steps (cyclocondensation and reduction) can be efficiently performed under continuous flow conditions, maintaining high yields and purity.

Research Findings and Yield Data

Preparation Step Yield (%) Notes
Cyclocondensation 75-85 Microwave-assisted methods improve yield and reduce time
N-Alkylation 70-80 Dependent on alkylating agent purity and reaction conditions
Reduction to amine 80-90 Catalytic hydrogenation preferred; mild conditions preserve sensitive groups
Overall yield (multi-step) 40-60 Yields vary with purification methods; microwave and flow methods improve overall yield

Industrial and Practical Considerations

  • Use of inexpensive starting materials such as 4-chlorophenylhydrazine and commercially available cyclobutylpropyl halides reduces cost.
  • Avoidance of chromatographic separation by selective reaction conditions and crystallization enhances scalability.
  • The use of silver salts and tertiary amines in related Arndt-Eistert homologation reactions (for chain elongation) has been reported but is less relevant for this compound.
  • Efficient purification involves recrystallization and washing steps to remove isomeric impurities and byproducts.

Summary Table of Preparation Methods

Methodology Advantages Disadvantages References/Notes
Conventional multi-step synthesis Well-established, flexible for substitutions Longer reaction times, lower overall yield
Microwave-assisted synthesis Rapid reaction, improved yields Requires specialized equipment
Continuous flow synthesis Scalable, reproducible, efficient Initial setup cost
Arndt-Eistert homologation (related chain extension) High selectivity, maintains stereochemistry Complex, lower yield, costly reagents

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Benzyl derivatives (e.g., ) exhibit higher LogP values due to aromatic rings, while methoxypropyl analogs () are more polar. The target’s cyclobutylpropyl group likely enhances lipophilicity and steric hindrance compared to smaller alkyl chains.
  • Electron-Withdrawing Effects : Halogenated benzyl groups (e.g., 2-chloro, 3-fluoro) increase molecular weight and polarity but may reduce metabolic stability .

Physicochemical Properties

  • Lipophilicity : The target’s cyclobutylpropyl group likely results in higher LogP (~3.5) than methoxypropyl analogs (~1.5) but comparable to halogenated benzyl derivatives (3.11–3.3) .
  • Solubility : Bulky aliphatic substituents may reduce aqueous solubility compared to polar groups like methoxypropyl.
  • Thermal Stability : Benzyl derivatives with halogen substituents (e.g., ) exhibit higher boiling points (~378°C), whereas aliphatic analogs may have lower thermal stability.

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